molecular formula C13H17N3O6 B3007258 Diethyl ((3-nitrophenyl)methylene)dicarbamate CAS No. 303061-61-2

Diethyl ((3-nitrophenyl)methylene)dicarbamate

Cat. No.: B3007258
CAS No.: 303061-61-2
M. Wt: 311.294
InChI Key: RQPGYRINEZWSIY-UHFFFAOYSA-N
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Description

Diethyl ((3-nitrophenyl)methylene)dicarbamate is a chemical compound with significant potential in various scientific research fields. Its versatile properties make it indispensable for applications in pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ((3-nitrophenyl)methylene)dicarbamate can be achieved through several methods. One common approach involves the reaction of diethyl carbonate with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3-nitrophenyl)methylene)dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Diethyl ((3-nitrophenyl)methylene)dicarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ((4-nitrophenyl)methylene)dicarbamate
  • Diethyl ((2-nitrophenyl)methylene)dicarbamate
  • Diethyl ((3-aminophenyl)methylene)dicarbamate

Uniqueness

Diethyl ((3-nitrophenyl)methylene)dicarbamate is unique due to its specific structural features, such as the position of the nitro group on the phenyl ring. This structural difference can lead to variations in reactivity, biological activity, and other properties compared to similar compounds .

Biological Activity

Diethyl ((3-nitrophenyl)methylene)dicarbamate, a compound belonging to the class of carbamates, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H16N2O5\text{C}_13\text{H}_{16}\text{N}_2\text{O}_5

This compound features a nitrophenyl group, which is known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Toxicity Profiles

The toxicity of this compound has been evaluated in various animal models. Key findings include:

  • Acute Toxicity : Studies indicate that exposure to carbamates can lead to acute neurotoxic effects characterized by symptoms such as tremors, convulsions, and respiratory distress. The lethal dose (LD50) varies based on the route of administration and the specific formulation used .
  • Chronic Effects : Prolonged exposure may result in cumulative neurotoxic effects and potential long-term neurological deficits. These effects are particularly concerning in populations with high exposure levels, such as agricultural workers .

Case Studies

  • Neurobehavioral Studies in Rodents : A study assessing the neurobehavioral impacts of this compound on male rats demonstrated significant cholinergic disruption at various dosages. Behavioral assessments indicated alterations in locomotor activity and cognitive function following exposure .
  • In Vitro Studies : In vitro assays using RAW264.7 macrophage cells revealed that this compound significantly inhibited LPS-induced NO production, suggesting its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanismReference
AChE InhibitionNeurotoxicity through acetylcholine accumulation
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of NO production

Properties

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-(3-nitrophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-6-5-7-10(8-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPGYRINEZWSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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